molecular formula C10H21ClN2O3 B1383376 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride CAS No. 1803609-00-8

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

Cat. No. B1383376
CAS RN: 1803609-00-8
M. Wt: 252.74 g/mol
InChI Key: WFGQFRDURJLYRO-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids, specifically incorporating elements of valine and leucine, both of which are essential amino acids . It contains amide and carboxylic acid functional groups .


Molecular Structure Analysis

The compound contains a total of 31 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 116.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 90.4 .

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • The compound has been used in the chemoenzymatic synthesis of amino acids, such as the enantioselective synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, indicating its potential in producing specific enantiomers of amino acids for research and pharmaceutical applications (Andruszkiewicz, Barrett, & Silverman, 1990).

Biological Activity Screening

  • Novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, including derivatives of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid, have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds exhibit low cytotoxicity and absence of antibacterial and anti-inflammatory activity, suggesting potential applications in prodrug development (Yancheva et al., 2015).

Pharmaceutical Applications

  • Research on similar compounds like 4-amino-3-phenylbutanoic acid derivatives, including hydrochlorides, highlights their potential in medical practice as nootropic agents or myorelaxants, indicating a similar potential for 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride in pharmaceutical applications (Vasil'eva et al., 2016).

Enantiomer Resolution and Pharmacological Activity

  • The racemic form of related compounds, such as 3-(p-chlorophenyl)-4-aminobutanoic acid, has been resolved into enantiomers, with significant differences in pharmacological activity observed between them. This highlights the importance of enantiomeric purity in the pharmacological application of such compounds, which may extend to 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride (Witczuk, Khaunina, & Kupryszewski, 1980).

Crystallographic and Conductometric Studies

properties

IUPAC Name

3-[(3-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,11)5-7(13)12-10(3,4)6-8(14)15;/h5-6,11H2,1-4H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQFRDURJLYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC(C)(C)CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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